Fmoc-L-Homoarginine Hydrochloride Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

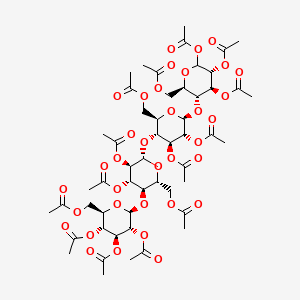

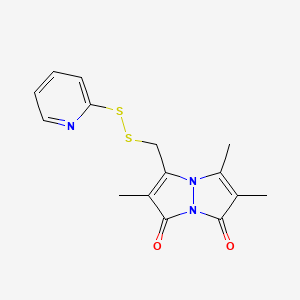

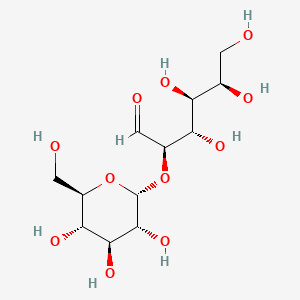

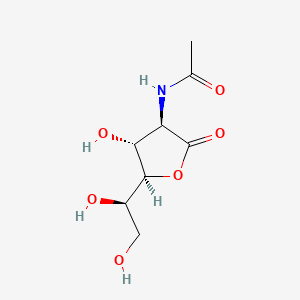

Fmoc-L-Homoarginine Hydrochloride Salt is a chemical compound with the molecular formula C22 H26 N4 O4 . Cl H and a molecular weight of 446.93 . It falls under the categories of enzyme inhibitors, modified amino acids, and additional cancer bioactive molecules . It is also known as an inhibitor of alkaline phosphatase isoenzyme .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C22 H26 N4 O4 . Cl H . The InChI code for this compound is 1S/C22H26N4O4.ClH/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25);1H/t19-;/m0./s1 .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 446.93 . More detailed physical and chemical properties were not found in the search results.

Aplicaciones Científicas De Investigación

Surfactant Properties and Chiroptical Spectroscopy

Fmoc-amino acid derivatives have been identified for their surfactant properties, where compounds like FMOC-L-valine and FMOC-L-leucine show concentration-dependent solution behavior indicative of surfactant-like activity. These findings suggest potential applications in materials science for the design of new surfactants and in studying the chiroptical properties of similar compounds (R. Vijay & P. Polavarapu, 2012).

Phase Behavior in Water-DMSO Mixtures

Research on Fmoc-homoarginine (Fmoc-hArg) has revealed unique phase behavior in water-DMSO mixtures, where the solution's characteristics change with the addition of water, highlighting its potential for creating materials with tunable properties (Nikesh Narang & Takahiro Sato, 2022).

Peptide Synthesis and Drug Delivery

Fmoc-protected amino acids are crucial for peptide synthesis, enabling the development of neoglycopeptides and other peptides with potential therapeutic applications. This underscores the role of Fmoc-L-Homoarginine Hydrochloride Salt in facilitating peptide synthesis and its implications in drug delivery systems (M. Carrasco et al., 2003).

Biofabrication and Biomaterials

The application of Fmoc-peptides in biofabrication demonstrates their ability to form nanofiber scaffolds, suggesting a pathway for using this compound in developing 3D structures for biomedical applications, such as tissue engineering and controlled drug release (L. Chronopoulou et al., 2014).

Biocompatibility Studies

Studies on similar Fmoc-protected peptides have evaluated their biocompatibility, particularly in ophthalmological applications, indicating the potential of this compound in creating biocompatible materials suitable for medical implants and drug delivery systems (Liang Liang et al., 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

Fmoc-L-Homoarginine Hydrochloride Salt primarily targets alkaline phosphatase isoenzymes . Alkaline phosphatase is a crucial enzyme involved in many biological processes, including phosphate metabolism and bone mineralization.

Mode of Action

The compound acts as an inhibitor of alkaline phosphatase isoenzymes . It binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This inhibition disrupts the normal function of the enzyme, leading to changes in the biochemical processes that the enzyme is involved in.

Propiedades

IUPAC Name |

(2S)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4.ClH/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25);1H/t19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHMGZUUYMRKGJ-FYZYNONXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675910 |

Source

|

| Record name | N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208174-14-5 |

Source

|

| Record name | N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide](/img/structure/B561647.png)

![3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)](/img/structure/B561648.png)

![3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole](/img/structure/B561658.png)

![N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate](/img/structure/B561662.png)